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Introduction

Alisertib, also known as MLN8237, is a selective and potent inhibitor of Aurora Kinase A
(AURKA), a key regulator of mitotic progression.[1][2] Its targeted action disrupts the formation
of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis
in cancer cells.[1][3] These characteristics have positioned Alisertib as a promising therapeutic
agent currently under investigation in numerous preclinical and clinical studies for a variety of
malignancies.[1][4][5] This document provides a comprehensive guide to the dosage and
administration of Alisertib in in vivo mouse models, based on established preclinical research.
It is intended to assist researchers in designing and executing robust and reproducible in vivo
studies.

Data Presentation: Alisertib Dosage and
Administration in Mouse Models

The following table summarizes the quantitative data on Alisertib dosage, administration route,
dosing schedule, and the corresponding mouse models from various preclinical studies. This
information is intended to serve as a starting point for study design, and the optimal dosage
and schedule may vary depending on the specific mouse strain, tumor model, and
experimental endpoints.
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Note: The maximum tolerated dose (MTD) of Alisertib in most mouse strains with continuous
dosing for 21 days is approximately 20 mg/kg twice a day (40 mg/kg per day).[8][12]

Experimental Protocols
Alisertib Formulation

A common vehicle for oral administration of Alisertib in mice is a solution of 10% 2-
hydroxypropyl-B-cyclodextrin and 1% sodium bicarbonate in sterile water.[6][8]

Materials:

Alisertib (MLN8237) powder

2-hydroxypropyl--cyclodextrin

Sodium bicarbonate

Sterile, deionized water

Magnetic stirrer and stir bar

Sterile tubes for storage
Protocol:

e Prepare a 1% sodium bicarbonate solution by dissolving 1 g of sodium bicarbonate in 100
mL of sterile water.

e Prepare a 10% 2-hydroxypropyl-B-cyclodextrin solution by dissolving 10 g of 2-
hydroxypropyl-B-cyclodextrin in the 1% sodium bicarbonate solution, bringing the final
volume to 100 mL.
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e Warm the solution slightly and stir until the cyclodextrin is completely dissolved.

o Calculate the required amount of Alisertib powder based on the desired final concentration
and the total volume of the dosing solution.

e Slowly add the Alisertib powder to the vehicle solution while continuously stirring.
o Continue stirring until the Alisertib is fully dissolved. The solution should be clear.
 Sterile-filter the final solution through a 0.22 um filter if necessary.

o Store the prepared Alisertib solution at an appropriate temperature as recommended by the
manufacturer, protected from light.

Administration by Oral Gavage

Oral gavage is the most frequently reported route for Alisertib administration in mouse studies.

[LIE2AB]eI 18N 1]

Materials:

Prepared Alisertib dosing solution

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

Syringes (e.g., 1 mL)

Animal scale

Protocol:

e Weigh each mouse to determine the precise volume of the dosing solution to be
administered. The volume is typically 100 pL.[3][8]

o Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal
breathing.

» Attach the gavage needle to the syringe filled with the correct volume of Alisertib solution.
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o Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and
along the roof of the mouth towards the esophagus.

o Ensure the needle has entered the esophagus and not the trachea before slowly dispensing
the solution.

» Withdraw the needle gently.

e Monitor the mouse for a short period after administration to ensure there are no signs of
distress.

e Mice should be monitored daily for signs of toxicity, and body weight should be measured
twice weekly.[1]

Visualizations
Alisertib Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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